1-(2,3-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Attachment of the phenoxy group: The phenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative.
Formation of the propanol linkage: The final step involves the formation of the propanol linkage, which can be achieved through a series of reactions including alkylation and reduction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
1-(2,3-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol can be compared with other benzimidazole derivatives, such as:
1-(2,3-dimethylphenoxy)-3-(1H-benzimidazol-1-yl)propan-2-ol: Similar structure but lacks the methyl group on the benzimidazole ring.
1-(2,3-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)ethanol: Similar structure but with an ethanol linkage instead of propanol.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2,3-dimethylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H22N2O2/c1-13-7-6-10-19(14(13)2)23-12-16(22)11-21-15(3)20-17-8-4-5-9-18(17)21/h4-10,16,22H,11-12H2,1-3H3 |
InChI Key |
YEGRACYHIAVRGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.